molecular formula C15H18N4O2 B2876118 N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenoxyacetamide CAS No. 1797718-82-1

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenoxyacetamide

Cat. No.: B2876118
CAS No.: 1797718-82-1
M. Wt: 286.335
InChI Key: JZCBIHHVUHKKDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenoxyacetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidin-2-yl group substituted with a dimethylamino group and a phenoxyacetamide moiety, making it a versatile molecule for scientific research and industrial use.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenoxyacetamide typically involves multiple steps, starting with the preparation of the pyrimidin-2-yl core This core can be synthesized through a condensation reaction between an appropriate amine and a β-diketone

Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions: N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.

Scientific Research Applications

Chemistry: In chemistry, N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenoxyacetamide can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound can be utilized as a probe or inhibitor in studies involving enzyme activity and protein interactions. Its ability to interact with specific molecular targets makes it a useful tool for understanding biological processes.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its structural similarity to other biologically active molecules allows it to be explored as a therapeutic agent for various diseases.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, coatings, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Comparison with Similar Compounds

  • 4-Dimethylaminopyridine (DMAP): A related compound with similar structural features but different functional groups.

  • Phenoxyacetic acid: A simpler molecule lacking the pyrimidin-2-yl group.

  • 2-Phenoxyacetamide derivatives: Other compounds with similar phenoxyacetamide moieties but different core structures.

Uniqueness: N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenoxyacetamide stands out due to its unique combination of functional groups and its potential applications across various fields. Its versatility and reactivity make it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-19(2)14-8-9-16-13(18-14)10-17-15(20)11-21-12-6-4-3-5-7-12/h3-9H,10-11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCBIHHVUHKKDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)CNC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.